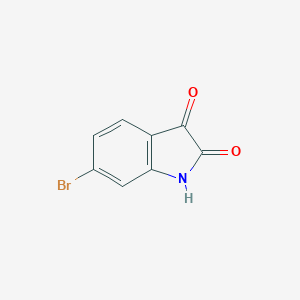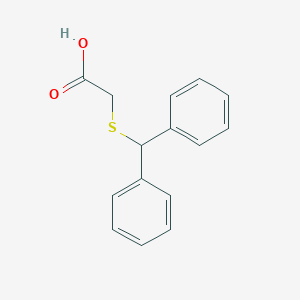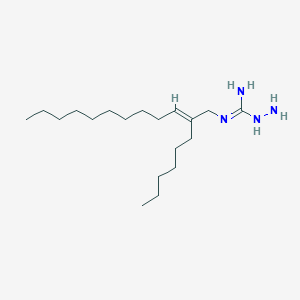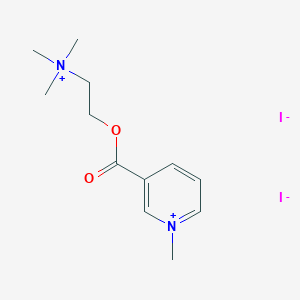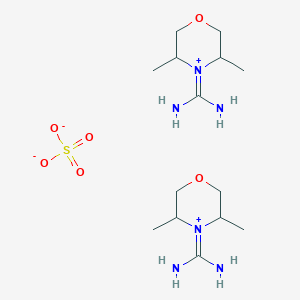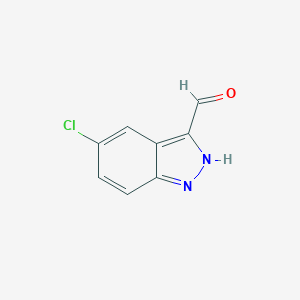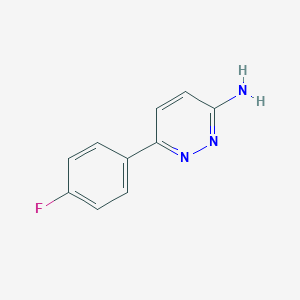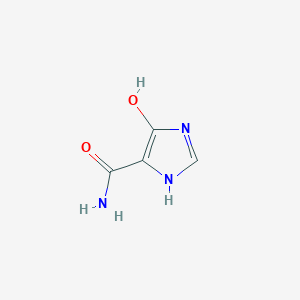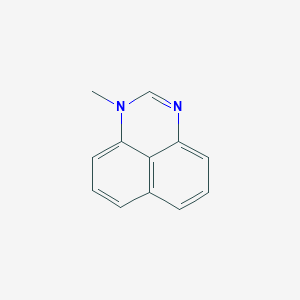
1-Methyl-1H-perimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-perimidine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound has a unique structure that makes it an interesting subject for investigation.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-perimidine varies depending on its application. In medicinal chemistry, this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In material science, the unique structure of 1-Methyl-1H-perimidine allows it to form stable coordination bonds with metal ions, leading to the formation of MOFs. In catalysis, 1-Methyl-1H-perimidine acts as a ligand for transition metal catalysts, facilitating the reaction by stabilizing the transition state.
Biochemical and Physiological Effects:
1-Methyl-1H-perimidine has shown minimal toxicity in in vitro and in vivo studies. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells without affecting normal cells. In material science, the use of 1-Methyl-1H-perimidine in the synthesis of MOFs has shown no adverse effects on the environment. In catalysis, the use of 1-Methyl-1H-perimidine as a ligand has shown high selectivity and efficiency in various reactions.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Methyl-1H-perimidine in scientific research is its high yield and purity in synthesis. This allows for reproducibility of experiments and reliable results. Another advantage is its versatility in various fields of research. However, a limitation of using 1-Methyl-1H-perimidine is its limited solubility in polar solvents, which can affect its application in certain reactions. Additionally, the high cost of synthesis and limited availability of this compound can hinder its use in large-scale experiments.
Future Directions
The future directions for 1-Methyl-1H-perimidine research are vast. In medicinal chemistry, further studies can be conducted to investigate the potential of this compound as an anticancer drug in clinical trials. In material science, the use of 1-Methyl-1H-perimidine in the synthesis of novel materials such as MOFs can be further explored for its potential applications in gas storage, separation, and catalysis. In catalysis, the use of 1-Methyl-1H-perimidine as a ligand can be optimized for higher selectivity and efficiency in various reactions. Overall, the unique structure and potential applications of 1-Methyl-1H-perimidine make it a promising subject for future scientific research.
Synthesis Methods
The synthesis of 1-Methyl-1H-perimidine can be achieved through several methods. One of the most common methods is the reaction of 2,4,5-trimethoxybenzaldehyde with methylamine in the presence of a catalyst such as acetic acid. Another method involves the reaction of 2,4,5-trimethoxybenzaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride. Both methods result in the formation of 1-Methyl-1H-perimidine with high yields and purity.
Scientific Research Applications
1-Methyl-1H-perimidine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that 1-Methyl-1H-perimidine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. In catalysis, 1-Methyl-1H-perimidine has been used as a ligand for transition metal catalysts in various reactions such as Suzuki coupling and Heck reaction.
properties
CAS RN |
19585-93-4 |
|---|---|
Product Name |
1-Methyl-1H-perimidine |
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-methylperimidine |
InChI |
InChI=1S/C12H10N2/c1-14-8-13-10-6-2-4-9-5-3-7-11(14)12(9)10/h2-8H,1H3 |
InChI Key |
WLQWDTFOKYWCQK-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=CC=CC3=C2C1=CC=C3 |
Canonical SMILES |
CN1C=NC2=CC=CC3=C2C1=CC=C3 |
Other CAS RN |
19585-93-4 |
solubility |
24.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21401.png)
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21403.png)
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-methoxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B21404.png)
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-[[(Z)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21407.png)
